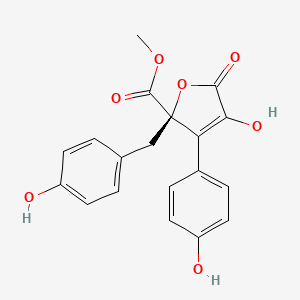

Butyrolactone II

Description

Properties

IUPAC Name |

methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKPZNDJHWFONI-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017691 | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87414-44-6 | |

| Record name | Butyrolactone II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87414-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrolactone II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Butyrolactone II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II, a natural product isolated from the fungus Aspergillus terreus, has emerged as a bioactive compound with a range of pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its neuroprotective, antioxidant, and enzyme-inhibitory properties. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanism of Action: Multi-Target Modulation

This compound exerts its biological effects through the modulation of multiple molecular targets. The primary mechanisms identified to date include the activation of the Nrf2/SKN-1 signaling pathway, direct enzyme inhibition, and radical scavenging. These activities contribute to its observed neuroprotective, anti-inflammatory, and antioxidant effects.

Neuroprotection via Nrf2/SKN-1 Pathway Activation

A significant aspect of this compound's mechanism of action is its ability to confer neuroprotection by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. In the nematode Caenorhabditis elegans, a model organism for neurodegenerative diseases, this compound has been shown to modulate the homologous SKN-1 pathway.[1]

This activation leads to the nuclear translocation of the transcription factor Nrf2 (or SKN-1 in C. elegans), which in turn binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes.[1][2] The upregulation of these genes enhances cellular defense mechanisms against oxidative stress, a key pathological feature of neurodegenerative disorders.[1]

dot graph Butyrolactone_II_Nrf2_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Butyrolactone_II [label="this compound", fillcolor="#FBBC05", style=filled]; ROS [label="Oxidative Stress\n(e.g., from Aβ)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", style=filled]; Nrf2 [label="Nrf2\n(SKN-1 in C. elegans)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nrf2_n [label="Nuclear Nrf2", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cytoprotective_Genes [label="Cytoprotective Genes\n(e.g., dod-17, gst-38, hsp-12.6)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Neuroprotection, Increased Lifespan)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Figure 1: this compound activates the Nrf2/SKN-1 signaling pathway.

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes:

-

5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. By inhibiting 5-LOX, this compound may exert anti-inflammatory effects.[3]

-

α-Glucosidase: Inhibition of this enzyme, which is involved in carbohydrate digestion, suggests a potential role for this compound in the management of hyperglycemia.

Antioxidant Activity

This compound exhibits direct antioxidant activity through its ability to scavenge free radicals, as demonstrated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1] This activity likely contributes to its overall cytoprotective effects.

Quantitative Data

The following table summarizes the reported quantitative data for the biological activities of this compound.

| Biological Activity | Assay | Parameter | Value | Reference(s) |

| DPPH Radical Scavenging | DPPH Assay | EC50 | 42.05 µM | [1] |

| 5-Lipoxygenase Inhibition | 5-LOX Inhibition Assay | IC50 | 21.43 µg/mL (~60.1 µM) | [3][4] |

| α-Glucosidase Inhibition | α-Glucosidase Inhibition Assay | IC50 | 0.126 mM | [4] |

| Neuroprotection (C. elegans) | Chemotaxis Assay | % Increase in Chemotaxis Index | 15.06% | [1] |

| Neuroprotection (C. elegans) | Lifespan Assay | % Increase in Median Lifespan | 20% | [1] |

| Neuroprotection (C. elegans) | Lifespan Assay | % Increase in Maximum Lifespan | 26% | [1] |

| Neuroprotection (C. elegans) | 5-HT Sensitivity Assay | % Decrease in Paralysis Rate | 9.8% | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and have been adapted to reflect their application in the study of this compound.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the sample dilutions or standards to the respective wells.

-

For the blank, add 100 µL of the solvent used for sample dilution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The EC50 value is determined by plotting the percentage of scavenging against the concentration of this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of 5-LOX.

Materials:

-

5-Lipoxygenase Inhibitor Screening Kit (e.g., from Cayman Chemical or similar) containing:

-

5-LOX Enzyme

-

LOX Substrate (Arachidonic Acid)

-

Assay Buffer

-

Fluorometric Probe

-

Inhibitor Control (e.g., Zileuton)

-

-

This compound

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions.

-

Sample Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.

-

Assay:

-

Add 10 µL of the sample dilutions, positive control, or solvent control (DMSO) to the wells of a 96-well plate.

-

Prepare a reaction mix containing the assay buffer, 5-LOX enzyme, and the fluorometric probe.

-

Add 80 µL of the reaction mix to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Reaction Initiation: Add 10 µL of the 5-LOX substrate to each well to initiate the reaction.

-

Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 485/535 nm) every 1-2 minutes for 15-30 minutes.

-

Calculation: The rate of the reaction is determined from the slope of the linear portion of the kinetic curve. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from a dose-response curve.

Neuroprotection Assays in C. elegans

These assays evaluate the ability of this compound to mitigate the neurotoxic effects of amyloid-beta (Aβ) in a transgenic C. elegans model (e.g., strain CL2355, which expresses Aβ in neurons).

3.3.1. Chemotaxis Assay

This assay assesses the functional integrity of the nervous system by measuring the worms' ability to move towards a chemoattractant.

Materials:

-

Synchronized L4 stage C. elegans (strain CL2355)

-

Nematode Growth Medium (NGM) plates

-

E. coli OP50

-

This compound

-

Chemoattractant (e.g., isoamyl alcohol)

-

Ethanol (as control)

-

Sodium azide (for anesthetizing worms)

Procedure:

-

Worm Culture and Treatment: Synchronize worms and grow them on NGM plates seeded with E. coli OP50 containing either this compound at the desired concentration or the vehicle control.

-

Assay Plate Preparation: Prepare a chemotaxis assay plate by dividing a 10 cm NGM plate into four quadrants.

-

Application of Attractant and Control: At opposite ends of the plate, place a drop of the chemoattractant and a drop of the control solvent (ethanol). At each spot, also add a drop of sodium azide to capture the worms that reach the location.

-

Assay:

-

Wash the treated worms off their culture plates with M9 buffer and place them at the center of the chemotaxis plate.

-

Allow the worms to move freely for a set period (e.g., 60-90 minutes).

-

-

Scoring: Count the number of worms in the attractant zone, the control zone, and those that did not move from the origin.

-

Calculation: The Chemotaxis Index (CI) is calculated as: CI = (Number of worms at attractant - Number of worms at control) / Total number of worms

3.3.2. Lifespan Assay

This assay measures the effect of this compound on the lifespan of C. elegans.

Materials:

-

Synchronized L1 stage C. elegans

-

NGM plates

-

E. coli OP50

-

This compound

-

Fluorodeoxyuridine (FUDR) to prevent progeny from hatching

Procedure:

-

Worm Culture and Treatment: Place synchronized L1 worms on NGM plates containing E. coli OP50 and either this compound or a vehicle control. Add FUDR to the plates to sterilize the worms.

-

Scoring: Starting from the first day of adulthood, score the number of living and dead worms daily or every other day. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.

-

Data Analysis: Generate survival curves and analyze the data using statistical methods such as the log-rank test to determine if there is a significant difference in lifespan between the treated and control groups.

Signaling Pathways and Logical Relationships

dot graph Butyrolactone_II_Nrf2_Pathway { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Butyrolactone_II [label="this compound", fillcolor="#FBBC05", style=filled]; ROS [label="Oxidative Stress\n(e.g., from Aβ)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Keap1 [label="Keap1", fillcolor="#F1F3F4", style=filled]; Nrf2 [label="Nrf2\n(SKN-1 in C. elegans)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Nrf2_n [label="Nuclear Nrf2", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; ARE [label="ARE\n(Antioxidant Response Element)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cytoprotective_Genes [label="Cytoprotective Genes\n(e.g., dod-17, gst-38, hsp-12.6)", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Cellular_Protection [label="Cellular Protection\n(Neuroprotection, Increased Lifespan)", shape=ellipse, fillcolor="#FFFFFF", style=filled];

Butyrolactone_II -> Nrf2 [label="Promotes\ndissociation", color="#4285F4"]; ROS -> Keap1 [label="Inhibits", color="#EA4335"]; Keap1 -> Nrf2 [label="Ubiquitination &\nDegradation", dir=tee, color="#5F6368"]; Nrf2 -> Nrf2_n [label="Translocation", color="#4285F4"]; Nrf2_n -> ARE [label="Binds to", color="#34A853"]; ARE -> Cytoprotective_Genes [label="Induces Transcription", color="#34A853"]; Cytoprotective_Genes -> Cellular_Protection [label="Leads to", color="#34A853"]; }

Figure 2: Detailed signaling pathway of this compound-mediated Nrf2/SKN-1 activation.

Figure 3: Experimental workflow for characterizing the biological activities of this compound.

Conclusion and Future Directions

This compound is a promising natural product with a multi-faceted mechanism of action. Its ability to activate the Nrf2/SKN-1 pathway, inhibit key enzymes like 5-LOX, and exert direct antioxidant effects makes it a compelling candidate for further investigation, particularly in the context of neurodegenerative diseases and inflammatory conditions.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding partners of this compound to better understand its mechanism of action.

-

In Vivo Efficacy: Evaluating the therapeutic potential of this compound in mammalian models of disease.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

-

Antibacterial Mechanism: Elucidating the specific mechanism by which this compound exerts its antibiotic effects.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.

References

- 1. Neuroprotective effects of this compound from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]

- 4. caymanchem.com [caymanchem.com]

Butyrolactone II: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone II, a butenolide fungal metabolite primarily isolated from Aspergillus terreus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for key biological assays, including 5-lipoxygenase inhibition, antioxidant activity, and α-glucosidase inhibition, are provided to facilitate further research and development. Additionally, this guide visualizes the pertinent 5-lipoxygenase signaling pathway and experimental workflows to enhance understanding of its mechanism of action and practical application in a laboratory setting.

Chemical Structure and Identification

This compound is chemically identified as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate.[1] Its structure features a central γ-butyrolactone ring, a five-membered lactone, which is a common motif in many biologically active natural products.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate[1] |

| CAS Number | 87414-44-6[1] |

| Molecular Formula | C₁₉H₁₆O₇[1] |

| Molecular Weight | 356.3 g/mol [1] |

| SMILES | COC(=O)[C@]1(C(=C(C(=O)O1)O)C2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |

| InChI | InChI=1S/C19H16O7/c1-25-18(24)19(10-11-2-6-13(20)7-3-11)15(16(22)17(23)26-19)12-4-8-14(21)9-5-12/h2-9,20-22H,10H2,1H3/t19-/m1/s1 |

| InChIKey | AEKPZNDJHWFONI-LJQANCHMSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[2] |

| Solubility | Soluble in DMSO[3] |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, positioning it as a molecule of interest for drug discovery and development. Its primary reported activities are as a 5-lipoxygenase inhibitor, an antioxidant, and an α-glucosidase inhibitor.

Table 3: Summary of Biological Activities of this compound

| Activity | Assay | Result (IC₅₀ / EC₅₀) | Reference |

| 5-Lipoxygenase (5-LOX) Inhibition | Enzyme Inhibition Assay | 21.43 µg/mL | Wang, F.-S., et al. (2010)[4][5] |

| Antioxidant Activity | DPPH Radical Scavenging | 11.5 µM | Kang, H.-S., & Kim, J.-P. (2019)[2] |

| ABTS Radical Scavenging | 68.5 µM | Kang, H.-S., & Kim, J.-P. (2019)[2] | |

| α-Glucosidase Inhibition | Enzyme Inhibition Assay | 0.126 mM | Zhang, L.-H., et al. (2016)[2] |

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

This compound's activity as a 5-lipoxygenase (5-LOX) inhibitor is significant due to the role of this enzyme in the inflammatory cascade. 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX into leukotrienes. By inhibiting 5-LOX, this compound can potentially mitigate inflammatory responses.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay

Protocol adapted from Wang, F.-S., et al. (2010). Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites. Journal of Chinese Pharmaceutical Sciences, 19(4), 251-255.[4][5]

-

Enzyme Preparation: Prepare a crude 5-lipoxygenase enzyme solution from a suitable source, such as rat peritoneal neutrophils or a commercially available recombinant enzyme.

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer (pH 7.4), CaCl₂, and ATP.

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in DMSO) to the wells. A control with DMSO alone should be included.

-

Enzyme Addition: Add the 5-lipoxygenase enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination and Measurement: Stop the reaction and measure the formation of leukotrienes (e.g., LTB₄) using a suitable method, such as UV-Vis spectrophotometry at 234 nm or an ELISA kit.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: Workflow for the 5-Lipoxygenase inhibition assay.

DPPH Radical Scavenging Activity Assay

Protocol adapted from Kang, H.-S., & Kim, J.-P. (2019). Butenolide derivatives from the fungus Aspergillus terreus and their radical scavenging activity and protective activity against glutamate-induced excitotoxicity. Journal of Applied Biological Chemistry, 62(1), 43-48.

-

DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare a series of dilutions of this compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Then, add the DPPH solution to each well. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the EC₅₀ value. The percentage of scavenging activity can be calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

References

- 1. Butenolide derivatives from the plant endophytic fungus Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butenolide Derivatives with α-Glucosidase Inhibitions from the Deep-Sea-Derived Fungus Aspergillus terreus YPGA10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.glpbio.com [file.glpbio.com]

- 4. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]

- 5. Butenolides from the Coral-Derived Fungus Aspergillius terreus SCSIO41404 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Butyrolactone II from Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus terreus, a filamentous fungus found ubiquitously in the environment, is a prolific producer of a diverse array of secondary metabolites with significant pharmacological potential. Among these are the butyrolactones, a class of compounds characterized by a γ-butyrolactone ring structure. This technical guide focuses on Butyrolactone II, a notable member of this family, detailing its discovery, isolation from Aspergillus terreus, and its biological activities. Recent studies have highlighted its neuroprotective, antioxidant, and potential anticancer and antibacterial properties, making it a compound of interest for further drug development. This document provides a comprehensive overview of the experimental protocols for its isolation and purification, summarizes key quantitative data, and visualizes the associated molecular pathways and experimental workflows.

Experimental Protocols

The isolation and purification of this compound from Aspergillus terreus involves a multi-step process encompassing fermentation, extraction, and chromatography. The following protocols are based on established methodologies for the isolation of butyrolactones from fungal cultures.

Fungal Strain and Fermentation

Fungal Strain: Aspergillus terreus DRCC 152, a mutant strain derived from ATCC 20542, has been effectively used for the production of butyrolactones.

Solid-State Fermentation Medium:

-

Wheat bran: 1 kg

-

Starch: 100 g

-

Millet flour: 100 g

-

Ragi flour: 100 g

Cultivation Conditions: The fungal strain is cultivated on the sterilized solid substrate mixture in stainless steel trays.

-

Temperature: 27 ± 1°C

-

Incubation Period: 9 days

Extraction of Secondary Metabolites

Following the incubation period, the moldy bran is harvested and subjected to solvent extraction to isolate the crude secondary metabolites.

Protocol:

-

The fermented solid substrate (1 kg) is extracted with 10 L of ethyl acetate (EtOAc).

-

The resulting ethyl acetate extract is then treated with a 0.25 M sodium carbonate (Na2CO3) solution.

-

The aqueous layer is subsequently extracted with a mixture of hexane and ethyl acetate (2:1) at pH 8.0 and 4.0 to yield two fractions (Fraction I and Fraction II). This compound is typically found in Fraction I.

Chromatographic Purification of this compound

Fraction I, containing a mixture of secondary metabolites, is subjected to column chromatography for the purification of this compound.

Protocol:

-

Chromatography Column: Flash chromatography is performed using a silica gel column.

-

Sample Loading: Fraction I (5 g) is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Mobile Phase: A solvent system of 1,2-dichloroethane–EtOAc (8:2) is used for elution.

-

Fraction Collection: Approximately 50 fractions of 25 mL each are collected.

-

Isolation of this compound: Fractions 23–45 are combined based on thin-layer chromatography (TLC) analysis. The solvent is removed under reduced pressure, and the residue is recrystallized to yield pure this compound.

Data Presentation

This section summarizes the quantitative data related to the yield and biological activity of this compound.

Table 1: Isolation and Yield of this compound from Aspergillus terreus

| Parameter | Value | Reference |

| Starting Material | 1 kg moldy bran | Rao et al., 2000 |

| Weight of Fraction I | 5 g | Rao et al., 2000 |

| Yield of this compound | 600 mg | Rao et al., 2000 |

Table 2: Biological Activity of this compound

| Activity | Assay | Result | Reference |

| Antioxidant Activity | DPPH radical scavenging | EC50 = 42.05 μM | Yang et al., 2025 |

| Neuroprotective Activity | Alleviation of Aβ-induced chemotaxis disorder in C. elegans | 15.06% increase in chemotaxis index | Yang et al., 2025 |

| Lifespan extension in C. elegans | 20% increase in median lifespan, 26% increase in maximum lifespan | Yang et al., 2025 | |

| Cytotoxicity | Against various cancer cell lines | Data not available for this compound. Butyrolactone I shows IC50 values of 4.5 µg/mL (PC-3) and 0.6 µg/mL (SKOV3). | Ghfar et al., 2021 |

| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) | Data not available for this compound. The crude extract of A. terreus shows activity against various bacteria. | Al-Dhabi et al., 2020 |

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Signaling Pathway of this compound in Neuroprotection

Caption: Neuroprotective signaling pathway of this compound.

An In-depth Technical Guide to the Butyrolactone II Biosynthesis Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactones are a class of signaling molecules that play a crucial role in regulating secondary metabolism in various microorganisms. In fungi, particularly the genus Aspergillus, these molecules are implicated in the control of biosynthetic pathways for compounds of significant medical and industrial interest. This technical guide provides a comprehensive overview of the core biosynthetic pathway of Butyrolactone II, a notable secondary metabolite produced by the fungus Aspergillus terreus. While the biosynthesis of γ-butyrolactones has been extensively studied in bacteria, particularly the A-factor in Streptomyces, this guide will focus on the emerging understanding of the fungal pathway, which presents unique enzymatic machinery.

Recent genomic and metabolomic studies have begun to unravel the genetic basis and biochemical transformations leading to this compound. This guide will detail the proposed biosynthetic gene cluster, the key enzymes involved, and the putative intermediates. Furthermore, it will provide insights into the experimental methodologies employed to investigate this pathway, offering a valuable resource for researchers aiming to explore, engineer, or harness this biosynthetic machinery for drug discovery and development.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound in Aspergillus terreus is believed to be orchestrated by a dedicated biosynthetic gene cluster (BGC). Unlike the well-characterized polyketide synthase (PKS) pathways for many fungal secondary metabolites, evidence points towards a Non-Ribosomal Peptide Synthetase (NRPS)-like mechanism for the assembly of the butyrolactone core.

A key piece of evidence is the identification of the biosynthetic gene cluster BGC0002273 in Aspergillus terreus NIH2624, which is associated with the production of Butyrolactone I and III. Given the structural similarity, it is highly probable that this gene cluster is also responsible for the biosynthesis of this compound. The central enzyme in this cluster is predicted to be an NRPS-like protein.

The proposed biosynthetic pathway for the butyrolactone core likely involves the following key steps:

-

Precursor Selection and Activation: The NRPS-like enzyme begins by selecting and activating specific amino acid precursors. The adenylation (A) domain of the NRPS-like enzyme is responsible for recognizing a specific amino acid and activating it as an aminoacyl adenylate.

-

Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of a thiolation (T) domain (also known as a peptidyl carrier protein or PCP).

-

Chain Elongation and Modification (Hypothetical): While the exact mechanism for forming the butyrolactone ring from amino acid precursors via an NRPS-like enzyme is still under investigation, it likely involves condensation and cyclization reactions.

-

Thioesterase-mediated Release and Cyclization: The final step in the formation of the core butyrolactone structure is likely catalyzed by a thioesterase (TE) domain, which cleaves the growing chain from the T domain and facilitates intramolecular cyclization to form the lactone ring.

-

Tailoring Reactions: Following the formation of the butyrolactone core, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and hydroxylases, encoded within the same gene cluster, are believed to modify the core structure to yield the final this compound molecule. These tailoring steps are crucial for the chemical diversity observed among the different butyrolactone derivatives.

Quantitative Data

Currently, specific quantitative data on the enzyme kinetics and reaction yields for the individual steps in the this compound biosynthesis pathway are limited in the publicly available literature. However, studies on the production of related compounds, such as Butyrolactone I, provide some insights into the overall output of the pathway.

| Parameter | Value | Organism | Reference |

| Butyrolactone I Production | |||

| Peak Extracellular Concentration | Peaked at 48 hours post-inoculation | Aspergillus terreus | [1][2] |

| Effect of Supplementation | 100 nM Butyrolactone I supplementation led to a ~2-fold increase in its own production. | Aspergillus terreus | [1][2] |

Note: This table will be updated as more quantitative data on this compound biosynthesis becomes available.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound production and to functionally characterize the genes within the cluster.

Methodology:

-

Genome Mining:

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to scan the genome of Aspergillus terreus for putative NRPS-like gene clusters.

-

Compare the identified clusters with known butyrolactone biosynthetic gene clusters from other organisms to identify candidate clusters.

-

-

Gene Knockout:

-

Select a key gene within the candidate cluster, such as the NRPS-like synthase gene, for targeted gene deletion.

-

Construct a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.

-

Transform Aspergillus terreus protoplasts with the knockout cassette.

-

Select for transformants on appropriate antibiotic-containing media.

-

Confirm successful gene deletion via PCR and Southern blot analysis.

-

Analyze the metabolite profile of the knockout mutant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare it to the wild-type strain. The absence of this compound in the mutant would confirm the involvement of the gene cluster in its biosynthesis.

-

-

Heterologous Expression:

-

Clone the entire candidate biosynthetic gene cluster into an expression vector suitable for a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Transform the heterologous host with the expression vector.

-

Cultivate the transformed host under conditions that induce gene expression from the vector.

-

Analyze the culture broth and mycelial extracts for the production of this compound using HPLC-MS. The detection of this compound in the heterologous host would provide direct evidence for the function of the gene cluster.

-

In Vitro Characterization of NRPS-like Enzyme Activity

Objective: To determine the substrate specificity and catalytic function of the NRPS-like enzyme involved in this compound biosynthesis.

Methodology:

-

Protein Expression and Purification:

-

Clone the coding sequence of the NRPS-like enzyme into an expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag).

-

Transform the expression host with the vector and induce protein expression.

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Assess the purity of the protein by SDS-PAGE.

-

-

Adenylation (A) Domain Substrate Specificity Assay (ATP-PPi Exchange Assay):

-

Prepare a reaction mixture containing the purified NRPS-like enzyme, a candidate amino acid substrate, ATP, and pyrophosphatase in a suitable buffer.

-

Include a radioactively labeled pyrophosphate ([³²P]PPi).

-

Incubate the reaction and then quench it.

-

Measure the incorporation of [³²P] into ATP using scintillation counting. An increase in radioactivity indicates that the enzyme can activate the tested amino acid.

-

-

Thiolation (T) Domain Assay:

-

Incubate the purified NRPS-like enzyme with the activated amino acid (aminoacyl-AMP) and a fluorescently labeled coenzyme A analog.

-

Analyze the protein using gel electrophoresis and fluorescence imaging to detect the covalent attachment of the fluorescent label to the T domain.

-

-

Thioesterase (TE) Domain Cyclization Assay:

-

Synthetically prepare the proposed linear precursor attached to a carrier protein mimic (e.g., N-acetylcysteamine).

-

Incubate this substrate with the purified TE domain.

-

Analyze the reaction products by HPLC-MS to detect the formation of the cyclized butyrolactone core.

-

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for gene cluster identification.

Caption: Proposed NRPS-like biosynthetic pathway for this compound.

Caption: Experimental workflow for identifying the this compound BGC.

Conclusion and Future Directions

The biosynthesis of this compound in Aspergillus terreus represents a fascinating example of fungal secondary metabolism, likely orchestrated by a Non-Ribosomal Peptide Synthetase-like machinery. While the complete pathway and the precise functions of all associated enzymes are still being elucidated, the framework presented in this guide provides a solid foundation for further research. The identification of the putative biosynthetic gene cluster BGC0002273 is a critical step, paving the way for detailed functional genomics and biochemical studies.

Future research should focus on:

-

Definitive confirmation of the role of BGC0002273 in this compound biosynthesis through targeted gene knockout and heterologous expression experiments.

-

Biochemical characterization of each enzyme within the cluster to elucidate their specific roles in precursor selection, chain assembly, cyclization, and tailoring reactions.

-

Investigation of the regulatory networks that control the expression of the this compound gene cluster, which could lead to strategies for enhancing its production.

-

Metabolic engineering of the pathway to produce novel butyrolactone analogs with potentially improved or new biological activities.

A deeper understanding of the this compound biosynthetic pathway will not only contribute to our fundamental knowledge of fungal natural product biosynthesis but also open up new avenues for the discovery and development of novel therapeutic agents.

References

A Comprehensive Spectroscopic Guide to Butyrolactone II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Butyrolactone II. Due to the limited availability of published experimental spectra for this specific compound, this document presents the available mass spectrometry data, alongside a theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics based on its chemical structure. Detailed experimental protocols for these techniques are also provided to facilitate further research.

Chemical Structure and Properties of this compound

This compound, a natural product found in organisms such as Glycine max and Aspergillus terreus, is a complex molecule with the following key identifiers:

-

IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate

-

Molecular Formula: C₁₉H₁₆O₇

-

Molecular Weight: 356.3 g/mol

Mass Spectrometry (MS) Data

Liquid Chromatography-Mass Spectrometry (LC-MS) provides valuable information regarding the mass and fragmentation pattern of this compound. The data presented below has been compiled from publicly available databases.

Table 1: LC-MS/MS Data for this compound

| Parameter | Value | Source |

| Ionization Mode | ESI | --INVALID-LINK-- |

| Precursor Ion | [M+H]⁺ | --INVALID-LINK-- |

| Precursor m/z | 356.97 | --INVALID-LINK-- |

| MS/MS Fragments (m/z) | 324.83, 297.05, 263.15, 294.92, 279.03 | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, specific experimental ¹H NMR and ¹³C NMR data for this compound are not available in the referenced public databases. However, based on its structure, a theoretical prediction of its NMR spectra can be made.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two para-substituted hydroxyphenyl rings.

-

Methylene Protons (-CH₂-): The protons of the methylene group attached to the furanone ring are expected to appear as a multiplet, likely in the δ 3.0-4.0 ppm range.

-

Hydroxyl Protons (-OH): The phenolic and enolic hydroxyl protons will likely appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (-OCH₃): A sharp singlet corresponding to the methyl ester group is expected, typically around δ 3.5-4.0 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons (C=O): Signals for the lactone and ester carbonyl carbons are expected in the downfield region, typically δ 160-180 ppm.

-

Aromatic Carbons: A set of signals in the δ 110-160 ppm range will correspond to the carbons of the two benzene rings. The carbons attached to the hydroxyl groups will be further downfield.

-

Olefinic Carbons: The carbons of the C=C double bond within the furanone ring are expected between δ 100-150 ppm.

-

Aliphatic Carbons: The methylene carbon and the quaternary carbon of the lactone ring will appear in the upfield region.

-

Methyl Carbon (-OCH₃): The methyl ester carbon should produce a signal around δ 50-60 ppm.

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |

| O-H (Phenolic/Enolic) | 3500-3200 | Broad |

| C-H (Aromatic) | 3100-3000 | Sharp, multiple bands |

| C-H (Aliphatic) | 3000-2850 | Sharp |

| C=O (Ester) | ~1750-1735 | Strong, sharp |

| C=O (Lactone, α,β-unsaturated) | ~1780-1760 | Strong, sharp |

| C=C (Aromatic) | 1600-1450 | Medium to weak, multiple bands |

| C-O (Ester/Lactone) | 1300-1000 | Strong |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These can serve as a starting point for the analysis of this compound.

Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

-

Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC) system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile is used to separate the compound from any impurities.

-

Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. For this compound, positive ion mode would be used to form the [M+H]⁺ ion.

-

Mass Analysis: The ions are then guided into a mass analyzer, such as an ion trap or a quadrupole time-of-flight (QTOF) instrument. A full scan (MS1) is performed to detect the precursor ion (m/z 356.97).

-

Fragmentation (MS/MS): The precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions. The resulting fragments are then analyzed to produce the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: A standard proton NMR experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is performed. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

-

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The sample (ATR crystal or KBr pellet) is placed in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is collected first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum of the sample.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

The Biological Activity of Butyrolactone II and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activities of Butyrolactone II and its analogs. This compound, a naturally occurring γ-butyrolactone, and its related compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties. These include activities as inhibitors of cyclin-dependent kinases (CDKs) and 5-lipoxygenase (5-LOX), as well as antibacterial, antifungal, and pro-apoptotic effects. This document consolidates quantitative biological data, details key experimental methodologies for assessing these activities, and visually represents the underlying signaling pathways and experimental workflows.

Introduction

The γ-butyrolactone scaffold is a privileged structure found in numerous natural products exhibiting a wide array of biological activities. This compound, chemically known as methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate, is a member of this class of compounds. Its structural analog, Butyrolactone I, has been more extensively studied and is a known inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. The diverse biological profile of these compounds makes them and their synthetic analogs attractive candidates for drug discovery and development, particularly in the areas of oncology, inflammation, and infectious diseases. This guide aims to provide a comprehensive resource for researchers working with or interested in the therapeutic potential of this compound and its analogs.

Quantitative Biological Data

The biological activities of this compound and its analogs have been quantified in various assays. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cyclin-Dependent Kinase (CDK) and 5-Lipoxygenase (5-LOX) Inhibitory Activity

| Compound | Target | IC50 | Cell Line/System | Reference |

| Butyrolactone I | cdc2 kinase (CDK1) | 20 µg/mL | PC-14 cells | [1] |

| Butyrolactone I | CDK1/cyclin B | 0.65 µM | In vitro | |

| Butyrolactone I | CDK2/cyclin A | 1.38 µM | In vitro | |

| Butyrolactone I | CDK2/cyclin E | 0.66 µM | In vitro | |

| Butyrolactone I | CDK5/p25 | 0.17 µM | In vitro | |

| Butyrolactone I | CDK5/p35 | 0.22 µM | In vitro | |

| This compound | 5-LOX | 21.43 µg/mL | In vitro | [2] |

| Butyrolactone I | 5-LOX | 22.51 µg/mL | In vitro | [2] |

| Butyrolactone III | 5-LOX | 11.83 µg/mL | In vitro | [2] |

Table 2: Antiproliferative and Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 / Concentration | Reference |

| Butyrolactone I | Non-small cell lung cancer | Antitumor | ~50 µg/mL | |

| Butyrolactone I | Small cell lung cancer | Antitumor | ~50 µg/mL | |

| Butyrolactone I | PANC-1 (pancreatic cancer) | Dose-dependent growth inhibition | Not specified | [3] |

| Butyrolactone I | AsPC-1 (pancreatic cancer) | Dose-dependent growth inhibition | Not specified | [3] |

Table 3: Antimicrobial Activity of Butyrolactone Analogs

| Analog | Microorganism | Activity | MIC / EC50 | Reference |

| Novel AHL analogue 4l | Bacillus subtilis | Antibacterial | 1.443 µg/mL (MIC50) | [4] |

| α-methylene-γ-butyrolactone derivative 6a | Colletotrichum lagenarium | Antifungal | 7.68 µM (IC50) | [5] |

| α-methylene-γ-butyrolactone derivative 6d | Colletotrichum lagenarium | Antifungal | 8.17 µM (IC50) | [5] |

| Benzothiophene-containing MBL derivative 2 | Rhizoctonia solani | Antifungal | 0.94 mg/L (EC50) | [6] |

| Benzothiophene-containing MBL derivative 7 | Rhizoctonia solani | Antifungal | 0.99 mg/L (EC50) | [6] |

| Compound 5 | Staphylococcus epidermidis | Antibacterial | High activity at 20 mg/mL | [7] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anticancer effects of Butyrolactone I, and likely this compound, is the inhibition of cyclin-dependent kinases, leading to cell cycle arrest and subsequent apoptosis.

CDK Inhibition and Cell Cycle Arrest

Butyrolactone I is a competitive inhibitor of ATP for binding to CDKs.[8] By inhibiting CDK1 and CDK2, it blocks the phosphorylation of key substrates required for cell cycle progression.[3] This leads to an arrest of the cell cycle at the G1/S and G2/M transitions.

Caption: CDK Inhibition and Cell Cycle Arrest by Butyrolactones.

Induction of Apoptosis

The cell cycle arrest induced by CDK inhibition can trigger the intrinsic apoptotic pathway. A key event in this process is the alteration of the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins. Butyrolactone I treatment has been shown to upregulate Bax and downregulate Bcl-2, leading to an increased Bax/Bcl-2 ratio.[3] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.

Caption: Intrinsic Apoptosis Pathway Induced by CDK Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound and its analogs.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cancer cells treated with a butyrolactone compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

Butyrolactone compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth.

-

Drug Treatment: After 24 hours, treat cells with various concentrations of the butyrolactone compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the supernatant. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.[9][10]

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Western Blot for Bax and Bcl-2 Expression

This protocol details the procedure for analyzing the expression levels of the apoptotic regulatory proteins Bax and Bcl-2 in cells treated with a butyrolactone compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction: Lyse treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.[11][12]

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis by staining for externalized phosphatidylserine using Annexin V and flow cytometry.[13][14][15][16]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and untreated cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Induce apoptosis in cells by treating with the butyrolactone compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Synthesis of Butyrolactone Analogs

The synthesis of butyrolactone analogs often involves the creation of the γ-butyrolactone ring through various chemical reactions. Below is a general example for the synthesis of certain antibacterial analogs.

General Procedure for Synthesis of 5-methyl-3-phenyldihydrofuran-2(3H)-one:

-

Esterification: Phenylacetic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed to form the methyl ester.

-

Alkylation: The methyl phenylacetate is then reacted with allyl bromide in the presence of a base like potassium carbonate in a solvent such as DMSO.

-

Lactonization: The resulting product is then treated with a catalytic amount of iodine in DMSO and heated to induce cyclization and formation of the γ-butyrolactone ring.[17]

More complex, multi-step syntheses can be employed to generate a wider diversity of analogs with different substitutions and stereochemistry.[4][5][18][19]

Conclusion

This compound and its analogs represent a promising class of compounds with a diverse range of biological activities. Their ability to inhibit key cellular targets such as CDKs and 5-LOX, coupled with their antimicrobial and pro-apoptotic effects, underscores their potential for therapeutic development. This technical guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved. Further research into the structure-activity relationships of these compounds will be crucial for the design and synthesis of more potent and selective analogs for various therapeutic applications.

References

- 1. Antitumor effects of butyrolactone I, a selective cdc2 kinase inhibitor, on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyrolactones, inhibitors of 5-lipoxygenase from fungal metabolites [jcps.bjmu.edu.cn]

- 3. An exogenous cdk inhibitor, butyrolactone-I, induces apoptosis with increased Bax/Bcl-2 ratio in p53-mutated pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antibacterial evaluation of novel AHL analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antifungal activity of novel α-methylene-γ-butyrolactone derivatives containing benzothiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. The cyclin-dependent kinase inhibitor butyrolactone is a potent inhibitor of p21 (WAF1/CIP1 expression) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 16. kumc.edu [kumc.edu]

- 17. eijppr.com [eijppr.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

Butyrolactone II as a 5-Lipoxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrolactone II is a naturally occurring butenolide fungal metabolite that has garnered scientific interest for its diverse biological activities. Among these, its role as an inhibitor of 5-lipoxygenase (5-LOX) is of particular significance in the context of inflammation and related pathologies. The 5-lipoxygenase pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are potent lipid mediators involved in a host of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. This technical guide provides an in-depth overview of this compound as a 5-lipoxygenase inhibitor, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Quantitative Data Summary

The inhibitory and antioxidant activities of this compound have been quantified in several studies. The following tables summarize the key data points for easy comparison.

Table 1: 5-Lipoxygenase Inhibitory Activity of this compound

| Compound | IC50 (μg/mL) | IC50 (μM)¹ | Source |

| This compound | 21.43 | ~60.1 | [Wang et al., 2010][1] |

¹ Estimated based on a molecular weight of 356.33 g/mol .

Table 2: Antioxidant Activity of this compound

| Assay | EC50 (μM) | Source |

| DPPH Radical Scavenging | 11.5 | [Cayman Chemical] |

| ABTS Radical Scavenging | 68.5 | [Cayman Chemical] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the 5-lipoxygenase enzyme. 5-LOX is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. The precise molecular mechanism of inhibition by this compound (e.g., competitive, non-competitive, or allosteric) has not been definitively elucidated in the available literature. However, its inhibitory action disrupts the production of pro-inflammatory leukotrienes.

The 5-lipoxygenase signaling pathway is initiated by various stimuli that lead to the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently converted to other bioactive leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, this compound effectively blocks the entire downstream cascade of leukotriene synthesis.

Experimental Protocols

While the precise experimental protocol used to determine the IC50 of this compound by Wang et al. (2010) is not detailed in the available abstract, a representative cell-free spectrophotometric assay for 5-lipoxygenase inhibition is described below. This protocol is based on commonly used methods for evaluating 5-LOX inhibitors.

Representative Protocol: Cell-Free 5-Lipoxygenase Inhibition Assay (Spectrophotometric)

1. Principle: This assay measures the activity of 5-lipoxygenase by monitoring the formation of hydroperoxy-eicosatetraenoic acids (HPETEs) from arachidonic acid. The formation of a conjugated diene system in the product results in an increase in absorbance at 234 nm. The inhibitory effect of a test compound is determined by measuring the reduction in this absorbance change.

2. Materials:

-

Purified 5-lipoxygenase enzyme (e.g., from potato or recombinant human)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Zileuton or Nordihydroguaiaretic acid (NDGA) (positive control inhibitor)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5, containing 2 mM CaCl2 and 2 mM EDTA)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

UV-Vis spectrophotometer and quartz cuvettes

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 5-lipoxygenase enzyme in the assay buffer. The final concentration should be determined empirically to yield a linear rate of reaction for at least 5 minutes.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Serial dilutions should be made to test a range of concentrations.

-

-

Assay Protocol:

-

In a quartz cuvette, add the assay buffer.

-

Add a specific volume of the this compound solution (or DMSO for the control) and mix gently.

-

Add the 5-lipoxygenase enzyme solution and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately monitor the change in absorbance at 234 nm over time (e.g., every 30 seconds for 5 minutes) using the spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot for the control and each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the 5-lipoxygenase activity, by non-linear regression analysis.

-

References

In Silico Analysis of Butyrolactone II: A Technical Guide to Molecular Modeling and Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of Butyrolactone II, a natural product with potential therapeutic applications. Drawing upon data from related compounds, particularly Butyrolactone I, this document outlines the methodologies for computational analysis, presents key quantitative findings, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and In Silico Drug Discovery

This compound belongs to the γ-butyrolactone class of organic compounds, a scaffold found in numerous biologically active natural products. These compounds have garnered significant interest in drug discovery for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In silico methods, such as molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial computational tools that accelerate the identification and optimization of lead compounds by simulating their interactions with biological targets at a molecular level.

This guide focuses on the application of these in silico techniques to elucidate the mechanism of action and therapeutic potential of this compound. While specific data for this compound is limited, this document leverages findings from the closely related Butyrolactone I and other γ-butyrolactone derivatives to provide a thorough and instructive overview.

Data Presentation: Quantitative Analysis

The following tables summarize the available quantitative data from in silico and in vitro studies of this compound and its analogs.

Table 1: Molecular Docking and Binding Affinity Data

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (IC₅₀/Kᵢ) | Reference |

| This compound | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.8 | Not Reported | [1] |

| Butyrolactone I | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.3 | Not Reported | [1] |

| Butyrolactone I | Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | Not Reported | IC₅₀ = 3.4 µM | [2] |

| Butyrolactone I | Neutrophil Elastase (NE) | Not Specified | Not Reported | IC₅₀ = 2.30 µM | [1] |

| γ-butyrolactone derivative (LACT10) | Sigma-2 Receptor (σ₂) | Homology Model | -6.8 | Kᵢ = 46 nM | [3] |

Table 2: Predicted ADMET Properties of γ-Butyrolactone Analogs

| Parameter | Predicted Value/Class | Importance in Drug Discovery | Reference |

| Physicochemical Properties | |||

| Molecular Weight | < 500 g/mol | Lipinski's rule of five for oral bioavailability. | [4] |

| LogP (Lipophilicity) | < 5 | Affects absorption and distribution. | [4] |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding. | [4] |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. | [4] |

| Pharmacokinetics | |||

| Water Solubility | Soluble | Crucial for absorption and formulation. | [4] |

| GI Absorption | High | Predicts oral bioavailability. | [5] |

| BBB Permeability | Varies | Indicates potential for CNS activity. | [5] |

| Toxicity | |||

| AMES Toxicity | Predicted Non-toxic | Mutagenicity prediction. | [4] |

| Hepatotoxicity | Varies | Potential for liver damage. | [5] |

Experimental Protocols

This section details the methodologies for the key in silico experiments discussed in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This protocol is based on studies of γ-butyrolactone derivatives.[3]

Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the SARS-CoV-2 Main Protease (PDB ID: 6LU7) can be used as a target for this compound.[6]

-

Prepare the protein using software such as Schrödinger's Protein Preparation Wizard. This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing water molecules beyond a 5 Å radius of the active site.

-

Minimize the protein structure to relieve steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D or 3D structure of this compound from a chemical database like PubChem (CID 10405953).[7]

-

Prepare the ligand using a tool like Schrödinger's LigPrep. This generates different tautomers, stereoisomers, and protonation states at a physiological pH range (e.g., 7.0 ± 2.0).

-

Minimize the ligand structure.

-

-

Receptor Grid Generation:

-

Define the binding site of the target protein. This is typically done by selecting the co-crystallized ligand or by identifying key active site residues.

-

Generate a receptor grid that defines the area for the docking search. The grid box should be centered on and enclose the defined binding site.

-

-

Ligand Docking:

-

Perform the docking using a program like Schrödinger's Glide. Different precision modes can be used, such as Standard Precision (SP) or Extra Precision (XP).

-

The docking algorithm will systematically explore different conformations and orientations of the ligand within the receptor grid.

-

-

Scoring and Analysis:

-

The docking poses are evaluated using a scoring function (e.g., GlideScore) that estimates the binding affinity. The more negative the score, the stronger the predicted binding.

-

Analyze the top-ranked docking poses to identify key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.

Protocol:

-

Ligand Set Preparation:

-

Compile a set of active and inactive γ-butyrolactone derivatives with known biological activity against a specific target.

-

Generate low-energy 3D conformations for each ligand.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active compounds. These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic groups (HY)

-

Aromatic rings (AR)

-

Positive and Negative Ionizable groups

-

-

-

Pharmacophore Model Generation:

-

Use software like Phase or Discovery Studio to generate pharmacophore hypotheses based on the alignment of the active ligands.

-

The software will generate several models, each with a different combination of features and their spatial arrangement.

-

-

Model Validation:

-

Validate the generated models by screening a database containing both active and inactive compounds. A good model should be able to distinguish between the two.

-

Select the best-ranked hypothesis based on statistical parameters like survival score and selectivity.

-

ADMET Prediction

ADMET prediction estimates the pharmacokinetic and toxicological properties of a compound.

Protocol:

-

Input Structure:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

-

-

Web Server Submission:

-

Parameter Analysis:

-

Analyze the predicted parameters, which may include:

-

Physicochemical Properties: Molecular weight, LogP, water solubility, etc.

-

Pharmacokinetics: GI absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition.

-

Drug-likeness: Adherence to rules like Lipinski's Rule of Five.

-

Toxicity: AMES mutagenicity, hepatotoxicity.

-

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Butyrolactone I, a close analog of this compound, in inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation.[10]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a typical in silico drug discovery workflow for natural products like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Butyrolactone I, a selective inhibitor of cdk2 and cdc2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking app ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03497B [pubs.rsc.org]

- 4. eijppr.com [eijppr.com]

- 5. eijppr.com [eijppr.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C19H16O7 | CID 10405953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]

- 9. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]

- 10. mdpi.com [mdpi.com]

Navigating the Butyrolactones: A Comprehensive Technical Review of the CDK Inhibitor Butyrolactone I

A Note on Nomenclature: The subject of this review is the well-characterized cyclin-dependent kinase (CDK) inhibitor isolated from Aspergillus terreus. While the user requested information on "Butyrolactone II," a thorough literature search reveals ambiguity. The potent, widely studied CDK inhibitor is consistently identified as Butyrolactone I . Another compound, designated this compound (CAS 87414-44-6), possesses different properties (antibiotic, 5-LOX inhibitor) and is less extensively characterized in the context of cell signaling and drug development.[1] Therefore, to meet the core requirements for a technical guide on a kinase inhibitor for researchers, this document will focus exclusively on the significant body of research pertaining to Butyrolactone I .

Abstract